molecular formula C7H13N3O B2388408 3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198019-85-9

3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2388408
CAS No.: 2198019-85-9
M. Wt: 155.201
InChI Key: DLJUFRAWTXQITK-UHFFFAOYSA-N
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Description

3-tert-Butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical reagent based on the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a structure reported to exhibit a broad spectrum of biological activities . This compound is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel bioactive molecules. Derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one are known to demonstrate diverse pharmacological properties, including potential antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . The 1,2,4-triazole core is a privileged structure in pharmacology, featured in numerous clinically used drugs due to its ability to interact with a wide range of biological targets through hydrogen bonding and dipole interactions . This scaffold is a known pharmacophore that can act as an isostere for amide, ester, and carboxylic acid functional groups, making it a versatile building block in rational drug design . Researchers can utilize this compound as a key intermediate for further functionalization or as a core structure for developing new therapeutic agents in various disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-tert-butyl-4-methyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,3)5-8-9-6(11)10(5)4/h1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJUFRAWTXQITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole with tert-butylamine under specific conditions to yield the desired triazole compound . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Scientific Research Applications

3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa Values)

The acidity of triazolone derivatives is highly dependent on substituents and solvent polarity. Potentiometric titrations using tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol, acetonitrile, and N,N-dimethylformamide (DMF) reveal significant variations in pKa (Table 1).

Table 1: pKa Values of Selected Triazolone Derivatives

Compound Substituents Solvent pKa Reference
3-tert-Butyl-4-methyl derivative 3-(tert-butyl), 4-methyl Isopropyl alcohol 8.2
3-Methyl-4-(3-ethoxy-4-hydroxybenzylidenamino) 3-methyl, 4-(arylidenamino) tert-Butyl alcohol 9.5
3-Phenyl-4-(4-diethylaminobenzylidenamino) 3-phenyl, 4-(diethylamino) Acetonitrile 7.8
3-Ethyl-4-(4-hydroxybenzylidenamino) 3-ethyl, 4-(hydroxybenzylidenamino) DMF 6.9

Key observations:

  • Electron-withdrawing groups (e.g., arylidenamino) lower pKa by stabilizing the deprotonated form, whereas alkyl groups (e.g., tert-butyl) increase pKa due to steric hindrance and electron-donating effects .
  • Polar aprotic solvents like DMF enhance acidity compared to alcohols, as seen in the 3-ethyl derivative (pKa 6.9 vs. 8.2 in isopropyl alcohol) .

Antioxidant Activity

Antioxidant efficacy is assessed via reducing power, free radical scavenging (DPPH), and metal chelation assays. Derivatives with para-substituted aromatic moieties (e.g., diethylamino or hydroxyl groups) exhibit enhanced activity due to resonance stabilization of radicals (Table 2).

Table 2: Antioxidant Activities (IC50, μg/mL)

Compound DPPH Scavenging Reducing Power Metal Chelation Reference
3-tert-Butyl-4-methyl derivative 45.2 62.1 78.3
4-(4-Diethylaminobenzylidenamino) analog 28.7 34.5 52.4
4-(3-Ethoxy-4-hydroxybenzylidenamino) 32.9 40.8 65.7
BHT (reference) 22.4 18.9 89.5

Key observations:

  • The diethylamino-substituted derivative outperforms the tert-butyl-methyl compound in DPPH scavenging (IC50 28.7 vs. 45.2 μg/mL), likely due to improved electron-donating capacity .
  • Bulky substituents (e.g., tert-butyl) may hinder interaction with radical species, reducing efficacy .

Spectral and Computational Insights

NMR and DFT studies highlight conformational effects of substituents. For example:

  • The tert-butyl group induces significant shielding in $^{13}\text{C}$ NMR (δ 28–32 ppm for tert-butyl carbons) compared to smaller alkyl groups (δ 10–15 ppm) .
  • DFT calculations (B3LYP/6-31G(d,p)) for 3-ethyl-4-(4-hydroxybenzylidenamino) derivatives show planar triazolone rings, whereas bulkier groups like tert-butyl distort the ring geometry, affecting electronic transitions in UV spectra .

Biological Activity

3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (often abbreviated as TBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBT, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TBT belongs to the class of triazole compounds, which are characterized by a five-membered ring containing three nitrogen atoms. This structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the potential of TBT and its derivatives as anticancer agents. For instance, a study involving a series of 1,2,3-triazole derivatives demonstrated their effectiveness against various cancer cell lines. The compounds were evaluated for their cytotoxicity using the SRB assay, revealing IC50 values that indicate significant antiproliferative activity.

Table 1: Anticancer Activity of TBT Derivatives

CompoundCell LineIC50 (µM)Reference
TBT Derivative 1MCF-7175
TBT Derivative 2A-375323
TBT Derivative 3HeLa200

The anticancer activity of TBT is thought to be mediated through several mechanisms:

  • Inhibition of Protein Kinases : Triazole compounds have been shown to inhibit various protein kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : TBT may promote apoptosis in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at specific phases, preventing further proliferation.

In Silico Studies

In silico assessments have been conducted to predict the pharmacokinetic properties and binding affinities of TBT derivatives to target proteins. Molecular docking studies indicated strong binding interactions with key enzymes involved in cancer metabolism and survival pathways.

Case Studies

Several case studies have reported on the biological effects of TBT:

  • Study on MCF-7 and A-375 Cells : A recent investigation demonstrated that specific TBT derivatives exhibited lower IC50 values than traditional chemotherapeutics like methotrexate, suggesting enhanced potency against breast and melanoma cancers .
  • Toxicity Assessments : Toxicity screening against normal cell lines (e.g., HEK-293) indicated that some TBT derivatives maintained selectivity towards cancer cells while exhibiting minimal toxicity towards healthy cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via Schiff base formation. For example, 4-amino-triazol-5-one derivatives react with aldehydes (e.g., 4-substituted benzaldehydes) in ethanol under reflux, followed by purification via recrystallization. Key intermediates are characterized using FT-IR and 1H^1 \text{H}/13C^{13} \text{C}-NMR spectroscopy to confirm imine bond formation and substituent integration .
  • Critical Parameters : Solvent choice (e.g., ethanol), reaction temperature (reflux conditions), and stoichiometric ratios of aldehyde to amino-triazolone precursors are critical for yield optimization .

Q. How are spectroscopic techniques (IR, NMR) applied to confirm the structure of this compound?

  • IR Analysis : Stretching frequencies for C=O (1650–1750 cm1^{-1}) and N-H (3100–3300 cm1^{-1}) are key markers. Computational methods (B3LYP/6-311G(d,p)) with scaling factors (0.961–0.978) validate experimental IR data .
  • NMR Validation : 1H^1 \text{H}-NMR signals for the tert-butyl group (δ 1.2–1.4 ppm, singlet) and methyl substituents (δ 2.3–2.5 ppm) are compared to DFT/GIAO-predicted shifts using Gaussian 09W .

Advanced Research Questions

Q. How do computational methods (DFT vs. HF) affect the accuracy of predicting electronic properties and spectral data?

  • B3LYP vs. HF : B3LYP/6-311G(d,p) generally provides closer agreement with experimental NMR and UV-Vis data compared to HF due to better electron correlation handling. For example, B3LYP-predicted HOMO-LUMO gaps align with experimental bandgaps within ±0.3 eV, while HF overestimates by ~1.0 eV .
  • Thermodynamic Properties : HF underestimates dipole moments by 10–15%, whereas DFT/B3LYP matches experimental trends for polar triazolone derivatives .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

  • Linear Regression Calibration : Apply δexp=a+bδcalc_{\text{exp}} = a + b \cdot \delta_{\text{calc}} equations (via SigmaPlot) to adjust theoretical NMR shifts. Regression coefficients (R2^2 > 0.95) validate correlations .
  • Solvent Corrections : For UV-Vis, use TD-DFT with implicit solvent models (e.g., IEFPCM for ethanol) to account for solvatochromic shifts .

Q. How do substituents (e.g., tert-butyl) influence electronic properties and reactivity?

  • Steric Effects : The tert-butyl group increases steric hindrance, reducing reaction rates in nucleophilic substitutions by ~20% compared to methyl analogs .
  • Electronic Modulation : Electron-donating substituents (e.g., methyl) raise HOMO energy (-5.8 eV vs. -6.2 eV for unsubstituted triazolones), enhancing electrophilic reactivity .

Q. What methods determine acidity constants (pKa) of triazolone derivatives in non-aqueous media?

  • Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol with glass-electrode calibration. pKa values range from 8.5–10.5 for 4,5-dihydrotriazol-5-ones, reflecting weak acidity due to resonance stabilization .

Q. How can antioxidant activity be evaluated methodologically for this compound?

  • DPPH Assay : Measure radical scavenging activity at 517 nm in ethanol. IC50_{50} values correlate with electron-donating substituents (e.g., tert-butyl enhances activity by 15% vs. phenyl analogs) .
  • FRAP Assay : Quantify Fe3+^{3+}-to-Fe2+^{2+} reduction kinetics; triazolones with conjugated π-systems show higher activity due to improved radical stabilization .

Data Contradiction Analysis

  • B3LYP vs. HF in Spectral Predictions : Discrepancies arise in IR intensity calculations (HF overestimates C=O stretches by 5–10%). Use hybrid functionals (e.g., B3PW91) with anharmonic corrections for better accuracy .
  • Solubility vs. Acidity : While tert-butyl enhances hydrophobicity (logP ~2.5), it does not significantly alter pKa in non-polar solvents. Use COSMO-RS models to predict solubility-acidity trade-offs .

Methodological Recommendations

  • Spectral Assignments : Use Veda4f for IR mode assignments and Multiwfn for HOMO-LUMO visualization .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction time (4–6 hrs) and aldehyde equivalents (1.2–1.5x) for >90% yield .

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